molecular formula C19H21NO4S2 B2888665 (E)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 2035036-94-1

(E)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2888665
CAS No.: 2035036-94-1
M. Wt: 391.5
InChI Key: PYUDOGBZPOQDPI-SNAWJCMRSA-N
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Description

(E)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Calcium Antagonists with Antioxidant Activity

Research has shown that certain thiazolidinone derivatives exhibit both calcium overload inhibition and antioxidant activity. These compounds' Ca(2+) antagonistic activity is significantly influenced by the lipophilicity of the phenyl group at the 2-position and the length of the alkyl chains. The phenolic hydroxyl group is crucial for antioxidant activity, with compounds demonstrating potent activity evaluated for effects on coronary blood flow in vivo (Kato et al., 1999).

Antimicrobial and Antifungal Activities

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds have shown promising results in developing new classes of antimicrobial agents, highlighting their significance in combating infectious diseases (Patel & Patel, 2017).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated as inhibitors for mild steel corrosion in hydrochloric acid solution. Studies reveal that these inhibitors exhibit increased efficiency with concentration and follow the Langmuir adsorption isotherm, indicating their potential in corrosion protection (Yadav et al., 2015).

Anticancer Activity

Certain thiazolidin-4-one derivatives have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These investigations have led to the discovery of compounds with moderate to excellent anticancer activity, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

HIV-RT Inhibitory Activity

A series of thiazolidin-4-one derivatives have been synthesized and evaluated for their HIV-RT inhibitory activity. Preliminary tests indicate that certain derivatives show moderate activity, pointing to their potential use in HIV treatment strategies (Chen et al., 2011).

Properties

IUPAC Name

(E)-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-22-15-10-13(11-16(23-2)18(15)24-3)4-5-17(21)20-7-9-26-19(20)14-6-8-25-12-14/h4-6,8,10-12,19H,7,9H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUDOGBZPOQDPI-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCSC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCSC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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